molecular formula C15H14FN3O4 B12938764 Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate

Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B12938764
M. Wt: 319.29 g/mol
InChI Key: JLHUPTANNFWEFQ-UHFFFAOYSA-N
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Description

Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclization of tribromo-pentaerythritol with p-toluenesulfonamide under basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions, including deprotection and functional group modifications, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable and optimized synthetic routes to ensure high yield and purity. Techniques such as sonication, use of protective groups, and selective deprotection steps are employed to achieve the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H14FN3O4

Molecular Weight

319.29 g/mol

IUPAC Name

methyl 5-[5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl]-1,3,4-oxadiazole-2-carboxylate

InChI

InChI=1S/C15H14FN3O4/c1-21-14(20)13-18-17-12(23-13)10-4-9(16)2-3-11(10)19-5-15(6-19)7-22-8-15/h2-4H,5-8H2,1H3

InChI Key

JLHUPTANNFWEFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C(O1)C2=C(C=CC(=C2)F)N3CC4(C3)COC4

Origin of Product

United States

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